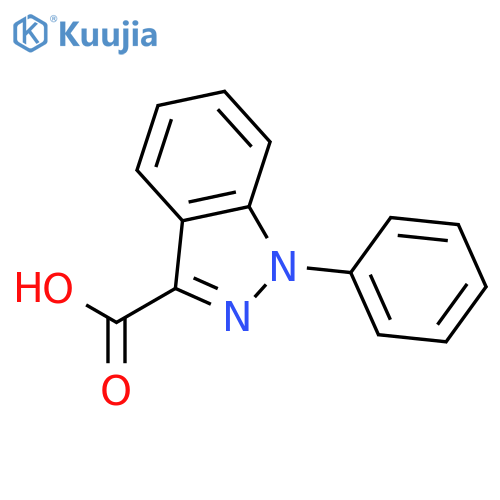

Cas no 7716-36-1 (1-phenylindazole-3-carboxylic acid)

7716-36-1 structure

商品名:1-phenylindazole-3-carboxylic acid

CAS番号:7716-36-1

MF:C14H10N2O2

メガワット:238.241403102875

MDL:MFCD23704704

CID:3222161

PubChem ID:18418759

1-phenylindazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1H-INDAZOLE-3-CARBOXYLIC ACID, 1-PHENYL-

- 1-phenylindazole-3-carboxylic acid

- 1-phenyl-1H-indazole-3-carboxylic acid

- 7716-36-1

- SCHEMBL7421574

- DB-201840

- BS-42903

- 1H-Indazole-3-carboxylicacid,1-phenyl-

- PB43445

- P18124

- MFCD23704704

- HSAZLBYRKSQEJB-UHFFFAOYSA-N

- HAA71636

-

- MDL: MFCD23704704

- インチ: InChI=1S/C14H10N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,17,18)

- InChIKey: HSAZLBYRKSQEJB-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C(=O)O

計算された属性

- せいみつぶんしりょう: 238.074227566g/mol

- どういたいしつりょう: 238.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 55.1Ų

1-phenylindazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96623-1G |

1-phenylindazole-3-carboxylic acid |

7716-36-1 | 97% | 1g |

¥ 4,798.00 | 2023-04-13 | |

| abcr | AB545621-1 g |

1-Phenylindazole-3-carboxylic acid; . |

7716-36-1 | 1g |

€1,278.90 | 2023-07-11 | ||

| eNovation Chemicals LLC | D395296-25g |

1-Phenyl-1H-indazole-3-carboxylic acid |

7716-36-1 | 95% | 25g |

$2100 | 2024-05-23 | |

| abcr | AB545621-500 mg |

1-Phenylindazole-3-carboxylic acid; . |

7716-36-1 | 500MG |

€867.50 | 2023-07-11 | ||

| eNovation Chemicals LLC | D395296-1g |

1-Phenyl-1H-indazole-3-carboxylic acid |

7716-36-1 | 95% | 1g |

$660 | 2024-05-23 | |

| eNovation Chemicals LLC | D618964-1G |

1-phenylindazole-3-carboxylic acid |

7716-36-1 | 97% | 1g |

$900 | 2024-07-21 | |

| Advanced ChemBlocks | P45198-1G |

1-phenylindazole-3-carboxylic acid |

7716-36-1 | 97% | 1G |

$945 | 2023-09-15 | |

| Chemenu | CM760007-10g |

1H-Indazole-3-carboxylic acid, 1-phenyl- |

7716-36-1 | 95%+ | 10g |

$4362 | 2023-01-07 | |

| abcr | AB545621-250 mg |

1-Phenylindazole-3-carboxylic acid; . |

7716-36-1 | 250MG |

€537.70 | 2023-07-11 | ||

| eNovation Chemicals LLC | D618964-5G |

1-phenylindazole-3-carboxylic acid |

7716-36-1 | 97% | 5g |

$2705 | 2024-07-21 |

1-phenylindazole-3-carboxylic acid 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

7716-36-1 (1-phenylindazole-3-carboxylic acid) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7716-36-1)1-phenylindazole-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):654.0